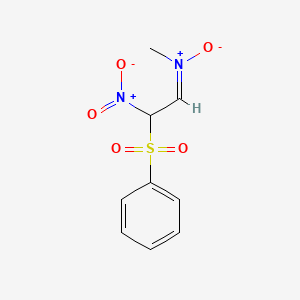

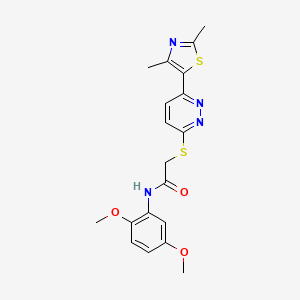

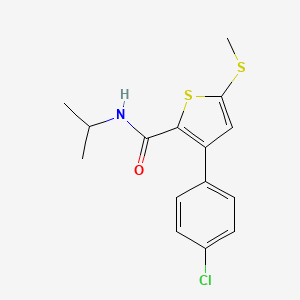

![molecular formula C15H14N2O2S B2382497 (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2321335-06-0](/img/structure/B2382497.png)

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

Pyridine derivatives can be synthesized via several methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method is the Boger pyridine synthesis, which involves a hetero-Diels–Alder reaction of 1,2,4-triazines and dienophiles .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by various factors. For instance, the steric hindrance effect is a decisive factor for structural stability, and the formation of intramolecular or intermolecular hydrogen bonds doesn’t provide advantages to stabilize molecular structure .Chemical Reactions Analysis

Pyridine and its derivatives can undergo various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . They can also participate in Knoevenagel Condensation .Physical And Chemical Properties Analysis

Physical and chemical properties of pyridine derivatives can vary widely. In general, these properties can include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen

Materials Science: Facile Radical Generation

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: has been investigated for its ability to generate stable radical species under ambient conditions. In a notable study, researchers demonstrated a facile photogeneration of a stable radical species from a 4-substituted pyridine derivative in the presence of water and air at room temperature . This unique property could find applications in materials science, such as in the development of novel radical-based materials or sensors.

Solid Catalysts and Acid Sites

The compound’s electronic properties make it an excellent candidate for probing acid sites in solid catalysts. Pyridine UV-Vis spectroscopy has been employed as a promising tool to study the acidic properties of solid acids. By interacting with acid sites, pyridine undergoes electronic changes that can be detected spectroscopically . Understanding these interactions is crucial for optimizing heterogeneous catalysis.

Medicinal Chemistry: Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines, a subgroup of this compound family, have gained attention due to their structural similarity to purine bases (adenine and guanine). These bicyclic heterocyclic compounds exhibit two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. Researchers have described over 300,000 structures of 1H-pyrazolo[3,4-b]pyridines, with applications spanning medicinal chemistry, including drug design and biological activity . These compounds hold promise for developing new pharmaceutical agents.

Synthetic Routes and Applications

Pyridine derivatives, including this compound, play a crucial role in various natural products, active pharmaceuticals, and functional materials. Although they were initially of little commercial importance, synthetic routes have evolved since the 19th century. Researchers have explored diverse methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, emphasizing their biological activity . These compounds contribute to drug discovery and material science.

Condensed Heterocyclic Systems

The condensed heterocyclic system of [1,2]dithiolo[3,4-b]pyridine, a structural analog of sulfur-containing heterocycles, is another intriguing application. Researchers have investigated its properties and potential uses . Understanding these systems contributes to our knowledge of heterocyclic chemistry.

Recent Advances in Synthesis

Recent research (2017–2021) has focused on synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives. Scientists have systematically explored methods to assemble the pyrazolopyridine system, considering both advantages and drawbacks. These efforts contribute to expanding the toolbox for designing novel compounds with diverse applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-20(19,10-8-13-5-2-1-3-6-13)17-11-14-7-4-9-16-15(14)12-17/h1-10H,11-12H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYONVYXYXKXKSO-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1S(=O)(=O)C=CC3=CC=CC=C3)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(CN1S(=O)(=O)/C=C/C3=CC=CC=C3)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)